![molecular formula C11H7BrN4O5 B14906098 5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14906098.png)
5-bromo-2-[(2E)-2-(2,6-dihydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid is a complex organic compound that features a brominated benzoic acid moiety linked to a diazenyl group and a hydroxy-substituted tetrahydropyrimidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid typically involves multiple steps. One common approach starts with the bromination of 2-hydroxybenzoic acid to form 5-bromo-2-hydroxybenzoic acid. This intermediate is then subjected to diazotization and coupling with 6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine to yield the final product. The reaction conditions often involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反应分析
Types of Reactions
5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The diazenyl group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the diazenyl group can produce amines.
科学研究应用
5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The diazenyl group may also participate in redox reactions, affecting cellular signaling pathways and metabolic processes.
相似化合物的比较
Similar Compounds
5-Bromo-2-hydroxybenzoic acid: Shares the brominated benzoic acid moiety but lacks the diazenyl and tetrahydropyrimidine groups.
6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Contains the tetrahydropyrimidine ring but lacks the brominated benzoic acid moiety.
2-((6-Hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid: Similar structure but without the bromine atom.
Uniqueness
The uniqueness of 5-Bromo-2-((6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)diazenyl)benzoic acid lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, diazenyl group, and hydroxy-substituted tetrahydropyrimidine ring allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C11H7BrN4O5 |
|---|---|
分子量 |
355.10 g/mol |
IUPAC 名称 |
5-bromo-2-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C11H7BrN4O5/c12-4-1-2-6(5(3-4)10(19)20)15-16-7-8(17)13-11(21)14-9(7)18/h1-3H,(H,19,20)(H3,13,14,17,18,21) |
InChI 键 |
WXTNCLZUIARNKR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)C(=O)O)N=NC2=C(NC(=O)NC2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


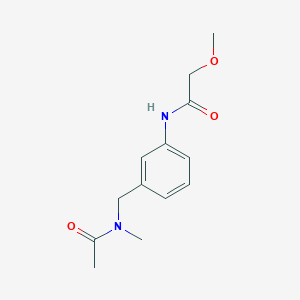
![2-(4-Nitrophenyl)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B14906024.png)
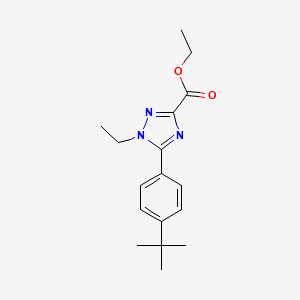
![n-(1-Methoxypropan-2-yl)-5-nitroimidazo[2,1-b]thiazol-6-amine](/img/structure/B14906038.png)
![1-((4-Ethoxyphenyl)amino)-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B14906039.png)

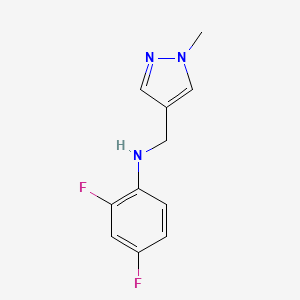
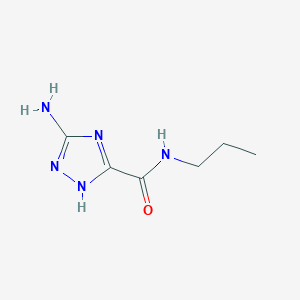
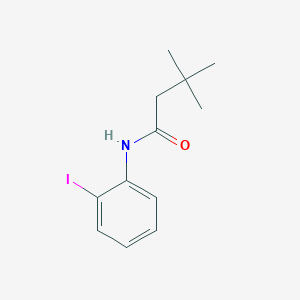
![(3AS,4S,6R,6aR)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B14906062.png)
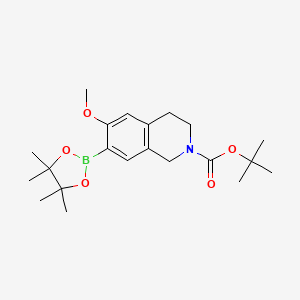
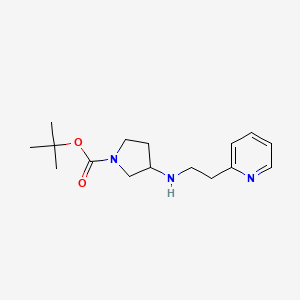
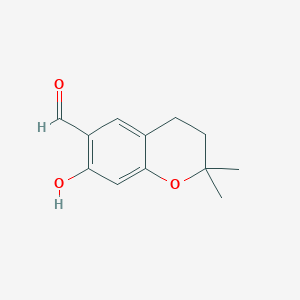
![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B14906076.png)
